molecular formula C25H34N4O4S2 B2550705 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 681439-10-1

5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2550705
CAS No.: 681439-10-1
M. Wt: 518.69
InChI Key: SPWIVAGBOPEXBQ-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (THTP) class, a scaffold renowned for its pharmacological versatility. The structure features a tetrahydrothienopyridine core substituted with a 5,5,7,7-tetramethyl group, a 4-((4-methylpiperidin-1-yl)sulfonyl)benzamido moiety at position 2, and a carboxamide group at position 2.

Synthesis of this compound involves a one-step reaction starting from 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, leveraging chloro- or nitro-substituted precursors .

Properties

IUPAC Name

5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S2/c1-15-10-12-29(13-11-15)35(32,33)17-8-6-16(7-9-17)22(31)27-23-19(21(26)30)18-14-24(2,3)28-25(4,5)20(18)34-23/h6-9,15,28H,10-14H2,1-5H3,(H2,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWIVAGBOPEXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC25H35ClN4O4S2
Molecular Weight555.2 g/mol
CAS Number1216605-74-1

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that it may act as an inhibitor of Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS), an enzyme crucial for bacterial survival and pathogenicity. The inhibition of this enzyme could lead to the development of novel anti-tuberculosis therapies.

In Vitro Studies

In vitro studies have demonstrated significant biological activity against MTB. Notably:

  • Inhibition Concentration : The compound showed an IC50 value of approximately 5.87 ± 0.12 μM against MTB PS.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 9.28 μM, indicating effective inhibition of bacterial growth without cytotoxic effects at concentrations up to 50 μM when tested on RAW 264.7 cell lines .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • Antimycobacterial Activity : A study focusing on a series of tetrahydrothieno derivatives found that modifications in the structure significantly impacted their inhibitory potency against MTB PS. The most active derivatives were characterized by specific substitutions that enhanced binding affinity and selectivity towards the target enzyme .
  • Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects on various cell lines. It exhibited non-cytotoxic behavior at higher concentrations (up to 50 μM), making it a promising candidate for further development as an anti-tuberculosis agent .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and MTB PS. These studies suggest that the structural features of the compound facilitate strong binding through multiple interactions within the active site of the enzyme .

Pharmacological Potential

Given its mechanism of action and biological activity profile, this compound holds promise as a lead compound in drug discovery for tuberculosis treatment.

Comparison with Similar Compounds

Table 1: Structural Comparison of THTP Derivatives

Compound Name / ID Core Structure R1 (Position 2) R2 (Position 3/6) Key Modifications
Target Compound THTP (5,5,7,7-tetramethyl) 4-((4-methylpiperidin-1-yl)sulfonyl)benzamido Carboxamide Methyl groups on piperidine; sulfonylbenzamide enhances stability and solubility
Compound 7b () THTP 4-chlorobenzoyl and 3-(trifluoromethyl)benzoyl thiouriedo Carboxamide Trifluoromethyl group improves metabolic resistance and target affinity
2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-THTP-3-carboxamide () THTP (6-methyl) 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido Carboxamide 3,5-Dimethylpiperidinyl group alters steric hindrance and receptor interaction
Antiplatelet Drugs (Clopidogrel, Prasugrel) () THTP Varies (e.g., ester or acetyloxy groups) Methyl carboxylate or other substituents Optimized for P2Y12 receptor inhibition; clinical efficacy in thrombosis

Key Observations :

  • Piperidine Substitutions : The 4-methylpiperidine group in the target compound may offer a balance between lipophilicity and steric effects compared to 3,5-dimethylpiperidine analogs, which could reduce off-target interactions .
  • Sulfonylbenzamide vs. Acyl Groups : The sulfonyl linkage in the target compound likely enhances hydrolytic stability compared to ester-containing analogs like clopidogrel, which require metabolic activation .

Key Findings :

  • TNF-α Inhibition : Analogs with trifluoromethyl or sulfonyl groups (e.g., Compound 7b) show potent TNF-α suppression, suggesting the target compound may share this activity .
  • Anti-Mycobacterial Potential: The 3D-QSAR models from highlight the importance of hydrophobic substituents at position 2, aligning with the target compound’s sulfonylbenzamide group .
  • Antiplatelet Activity : While the target compound lacks the ester groups of clopidogrel, its carboxamide moiety could interact with similar receptors, though activation pathways may differ .

Insights :

  • The target compound’s one-step synthesis offers advantages in scalability compared to multi-step routes for analogs like 7b .
  • Yields for THTP derivatives generally range from 57–68%, though data for the target compound are pending .

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